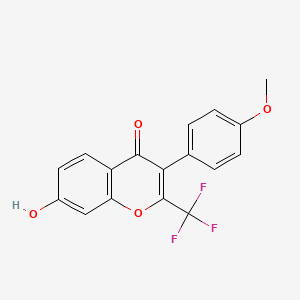

7-Hydroxy-3-(4-methoxy-phenyl)-2-trifluoromethyl-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Hydroxy-3-(4-methoxy-phenyl)-2-trifluoromethyl-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-ones This compound is characterized by the presence of a hydroxy group at the 7th position, a methoxyphenyl group at the 3rd position, and a trifluoromethyl group at the 2nd position of the chromen-4-one core structure

Wissenschaftliche Forschungsanwendungen

Synthetic Importance

7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one, belonging to the coumarin family, serves as a core structure for secondary metabolites with significant pharmacological relevance. Due to the limited quantities produced by natural sources, synthetic procedures for such compounds have been extensively reviewed. These procedures involve various protocols including Suzuki coupling reactions, lactonization, reactions of 3-formylcoumarin with silylenol ethers, radical-mediated cyclization, and electrophilic metal-based catalysis, highlighting efficient and simple methods involving Michael acceptors with dicarbonyl compounds (Mazimba, 2016).

Pharmacological Properties and Therapeutic Potential

The pharmacological activities and therapeutic potential of compounds structurally related to 7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one, such as naringenin, have been a subject of considerable attention. These compounds exhibit potential therapeutic applications in neurological, cardiovascular, gastrointestinal, rheumatological, metabolic, and malignant disorders. Their effects are primarily attributed to anti-inflammatory and antioxidant actions, which include the inhibition of cytokine recruitment and the bolstering of the endogenous antioxidant defense system. This comprehensive review of various studies evaluating the therapeutic potential and molecular-level actions suggests these compounds as potential dietary adjuncts in the treatment of various human ailments (Rani et al., 2016).

Antioxidant Properties

The structure-activity relationships of hydroxycinnamic acids, closely related to the chemical structure of 7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one, have been explored to understand their antioxidant activity better. It has been concluded that the presence of an unsaturated bond in the side chain and modifications in the aromatic ring significantly influence the antioxidant activity. These findings help in optimizing the structure of molecular leads to develop more potent antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Chemopreventive Effects

The chemopreventive effects of hydroxylated polymethoxyflavones, structurally similar to 7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one, have been documented in several studies. These effects include anti-cancer, anti-inflammation, anti-atherosclerosis, and neuroprotection, functioning through the regulation of cell death, proliferation, differentiation, repair, and metabolism. The action mechanisms of these compounds in disease chemoprevention depend on their structure, particularly the number and position of hydroxyl groups. Despite the need for further investigation on efficacy and bioavailability, these compounds hold promise for human health improvement (Lai et al., 2015).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-(4-methoxy-phenyl)-2-trifluoromethyl-chromen-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, trifluoroacetic anhydride, and resorcinol.

Condensation Reaction: The first step involves the condensation of 4-methoxybenzaldehyde with resorcinol in the presence of a suitable catalyst, such as piperidine, to form 3-(4-methoxyphenyl)-2H-chromen-2-one.

Hydroxylation: The next step involves the hydroxylation of the chromen-2-one derivative at the 7th position using a hydroxylating agent, such as hydrogen peroxide or a peracid, to yield 7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Types of Reactions:

Oxidation: The hydroxy group at the 7th position can undergo oxidation to form a quinone derivative.

Reduction: The chromen-4-one core can be reduced to form the corresponding chroman-4-one derivative.

Substitution: The methoxy group at the 4th position can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide) can be used under basic or acidic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Chroman-4-one derivatives.

Substitution: Halogenated or alkylated derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and catalysis.

Biology:

- Investigated for its potential as an antioxidant due to the presence of the hydroxy group.

- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine:

- Explored for its potential as an anti-inflammatory and anticancer agent.

- Evaluated for its ability to modulate enzyme activity and cellular signaling pathways.

Industry:

- Utilized in the development of advanced materials, such as polymers and coatings.

- Applied in the formulation of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 7-Hydroxy-3-(4-methoxy-phenyl)-2-trifluoromethyl-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group at the 7th position can form hydrogen bonds with target proteins, influencing their structure and function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Additionally, the chromen-4-one core can interact with cellular enzymes, modulating their activity and affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

- 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one

- 7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one

- 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one

Comparison:

7-Hydroxy-3-(4-methoxy-phenyl)-2-trifluoromethyl-chromen-4-one: is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability.

7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one: has a phenyl group at the 4th position, which can influence its biological activity and interactions with target proteins.

7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one: has a methyl group at the 4th position, which can affect its reactivity and chemical stability.

7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one: lacks the trifluoromethyl group, resulting in different pharmacokinetic and pharmacodynamic properties.

Eigenschaften

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3O4/c1-23-11-5-2-9(3-6-11)14-15(22)12-7-4-10(21)8-13(12)24-16(14)17(18,19)20/h2-8,21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXJYWAFEHIOHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2954179.png)

![1-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2954184.png)

![7-(2-Chloropropanoyl)-2-methyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione](/img/structure/B2954186.png)

![3-[4-methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]propanoic Acid](/img/structure/B2954189.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2954191.png)

![tert-butyl N-{3-oxospiro[3.3]heptan-1-yl}carbamate](/img/structure/B2954193.png)

![N-{[5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2954196.png)

![N-[5-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2954198.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2954201.png)

![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide](/img/structure/B2954202.png)